methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate
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Overview
Description
Methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Attachment of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an appropriate ethylamine derivative reacts with the pyrazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazoles, esters.
Scientific Research Applications
Methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((2-(1H-imidazol-1-yl)ethyl)amino)propanoate: Similar structure but contains an imidazole ring instead of a pyrazole ring.
Methyl 3-((2-(1H-triazol-1-yl)ethyl)amino)propanoate: Contains a triazole ring, offering different chemical properties and reactivity.
Uniqueness
Methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate is unique due to its specific pyrazole ring structure, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
methyl 3-(2-pyrazol-1-ylethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-14-9(13)3-5-10-6-8-12-7-2-4-11-12/h2,4,7,10H,3,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJORJUTBMPXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCCN1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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